molecular formula C23H24N6O4 B2522795 2-amino-N-(3-ethoxypropyl)-1-(4-methyl-3-nitrophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 840510-05-6

2-amino-N-(3-ethoxypropyl)-1-(4-methyl-3-nitrophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No. B2522795
CAS RN: 840510-05-6
M. Wt: 448.483
InChI Key: HPJQITOUCAWQJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-(3-ethoxypropyl)-1-(4-methyl-3-nitrophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C23H24N6O4 and its molecular weight is 448.483. The purity is usually 95%.
BenchChem offers high-quality 2-amino-N-(3-ethoxypropyl)-1-(4-methyl-3-nitrophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-(3-ethoxypropyl)-1-(4-methyl-3-nitrophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimalarial Activity
Ferrocenic pyrrolo[1,2-a]quinoxaline derivatives have been synthesized and evaluated for their in vitro antimalarial activity against Plasmodium falciparum strains. The study highlights the potential of quinoxaline derivatives in antimalarial drug development, with certain substitutions enhancing pharmacological activity (Guillon et al., 2008).

Antimycobacterial Activity
The synthesis of pyrrolo[1,2-a]quinoxaline-carboxylic acid hydrazide derivatives and their evaluation for antimycobacterial activity reveals the therapeutic potential of quinoxaline derivatives against Mycobacterium tuberculosis. This research points to the relevance of quinoxaline derivatives in developing treatments for tuberculosis (Guillon et al., 2004).

Polymer Science Applications
Quinoxaline derivatives are also significant in polymer science, where they contribute to the synthesis of polymers with enhanced thermal stability and specific physical properties. This includes polymers containing quinoxaline moieties, which exhibit excellent thermal stability and potential applications in advanced material science (Patil et al., 2011).

Novel Synthesis Methods
Innovative synthesis methods for quinoxaline derivatives, such as hexahydropyrrolo[3,4-b]pyrrole-fused quinoxalines through [3 + 2] cycloaddition and intramolecular lactamization, demonstrate the versatility and potential of quinoxaline derivatives in synthetic organic chemistry. This research contributes to the development of new compounds with potential applications in medicinal chemistry and material science (Lin et al., 2020).

properties

IUPAC Name

2-amino-N-(3-ethoxypropyl)-1-(4-methyl-3-nitrophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O4/c1-3-33-12-6-11-25-23(30)19-20-22(27-17-8-5-4-7-16(17)26-20)28(21(19)24)15-10-9-14(2)18(13-15)29(31)32/h4-5,7-10,13H,3,6,11-12,24H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJQITOUCAWQJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC(=C(C=C4)C)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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